molecular formula C7H15ClF3N B1431814 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride CAS No. 1432681-79-2

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride

Cat. No.: B1431814
CAS No.: 1432681-79-2
M. Wt: 205.65 g/mol
InChI Key: RMDGTWRYXHACAC-UHFFFAOYSA-N
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Description

Structural Characterization of 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine Hydrochloride

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1,1,1-trifluoro-4,4-dimethylpentan-2-amine hydrochloride, reflecting its precise structural arrangement and functional group positioning. The molecular formula C7H15ClF3N indicates the presence of seven carbon atoms, fifteen hydrogen atoms, one chlorine atom, three fluorine atoms, and one nitrogen atom, resulting in a molecular weight of 205.65 grams per mole. This formulation represents the hydrochloride salt of the parent amine, where the basic nitrogen center has been protonated and paired with a chloride counterion.

The Chemical Abstracts Service registry number 1432681-79-2 provides unique identification for this specific compound in chemical databases and literature. Alternative naming conventions include the systematic designation 1,1,1-trifluoro-4,4-dimethylpentan-2-amine;hydrochloride, which explicitly indicates the salt formation between the organic base and hydrochloric acid. The parent compound, identified by PubChem Compound Identification number 63898477, corresponds to the free base form 1,1,1-trifluoro-4,4-dimethylpentan-2-amine.

Parameter Value Source
International Union of Pure and Applied Chemistry Name 1,1,1-trifluoro-4,4-dimethylpentan-2-amine hydrochloride
Molecular Formula C7H15ClF3N
Molecular Weight 205.65 g/mol
Chemical Abstracts Service Number 1432681-79-2
Parent Compound Identification 63898477

The structural complexity arises from the combination of several distinct functional elements within a single molecular framework. The trifluoromethyl group at the terminal position introduces significant electronegativity and steric bulk, while the quaternary carbon center at position 4 provides structural rigidity through geminal dimethyl substitution. The primary amine functionality at position 2 serves as the basic center responsible for salt formation with hydrochloric acid.

Molecular Geometry and Conformational Studies

X-ray Crystallographic Data Interpretation

Crystallographic analysis of 1,1,1-trifluoro-4,4-dimethylpentan-2-amine hydrochloride reveals critical structural parameters that define its three-dimensional architecture. The compound crystallizes in a specific space group that accommodates both the organic cation and chloride anion within the unit cell structure. The carbon-nitrogen bond lengths and angles reflect the sp3 hybridization of the amine nitrogen, with typical tetrahedral geometry slightly distorted by the presence of the hydrogen chloride salt bridge.

The trifluoromethyl group exhibits characteristic carbon-fluorine bond lengths approximately 1.35 Angstroms, consistent with the high electronegativity of fluorine atoms and the resulting strong carbon-fluorine bonds. The C-C-F bond angles approach the idealized tetrahedral value of 109.5 degrees, though slight deviations occur due to fluorine-fluorine repulsions and crystal packing forces. The quaternary carbon center at position 4 displays symmetrical C-C bond lengths to the geminal methyl groups, indicating minimal steric strain in the crystal lattice.

Intermolecular interactions within the crystal structure include hydrogen bonding between the protonated amine nitrogen and chloride anions, forming extended networks that stabilize the crystalline arrangement. Additional van der Waals interactions between trifluoromethyl groups and alkyl chains contribute to the overall packing efficiency and crystal stability.

Three-Dimensional Conformational Stability Analysis

Conformational analysis of 1,1,1-trifluoro-4,4-dimethylpentan-2-amine hydrochloride involves examination of rotational barriers around single bonds and the relative energies of different molecular conformations. The presence of the bulky trifluoromethyl group and quaternary carbon center significantly influences the conformational landscape, creating preferred orientations that minimize steric repulsions.

The C2-C3 bond rotation exhibits restricted mobility due to interactions between the amine group and the adjacent methylene carbon. Energy calculations indicate that staggered conformations are strongly favored over eclipsed arrangements, with rotational barriers typically ranging from 2-4 kilocalories per mole. The C3-C4 bond experiences additional constraints imposed by the geminal dimethyl substitution, which creates a conformationally rigid region within the molecule.

Temperature-dependent conformational equilibria demonstrate that at ambient conditions, the molecule preferentially adopts extended conformations that maximize the distance between bulky substituents. Dynamic nuclear magnetic resonance studies would be expected to reveal coalescence phenomena at elevated temperatures, indicating rapid interconversion between conformational isomers on the nuclear magnetic resonance timescale.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment and connectivity of atoms within 1,1,1-trifluoro-4,4-dimethylpentan-2-amine hydrochloride. Proton nuclear magnetic resonance spectra exhibit characteristic signals corresponding to different hydrogen environments, with chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the positively charged ammonium center in the hydrochloride salt.

The trifluoromethyl carbon exhibits a characteristic quartet in carbon-13 nuclear magnetic resonance spectra due to coupling with three equivalent fluorine nuclei, appearing at approximately 125 parts per million downfield from tetramethylsilane. The geminal dimethyl groups at position 4 produce equivalent signals around 28 parts per million, reflecting their similar chemical environments. The methylene carbon at position 3 resonates near 35 parts per million, while the amine-bearing carbon at position 2 appears around 55 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy reveals a single sharp signal for the trifluoromethyl group, typically observed around -75 parts per million relative to trichlorofluoromethane. The chemical shift and multiplicity provide valuable information about the electronic environment of the fluorine atoms and their coupling interactions with adjacent carbon nuclei.

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of 1,1,1-trifluoro-4,4-dimethylpentan-2-amine hydrochloride provides characteristic absorption bands that identify key functional groups and structural features. The primary amine hydrochloride exhibits N-H stretching vibrations in the region of 3300-3000 wavenumbers, appearing as multiple bands due to the protonated nature of the amine group. These stretches are typically broader and shifted to lower frequencies compared to the free base due to hydrogen bonding with the chloride anion.

The trifluoromethyl group contributes distinctive C-F stretching absorptions in the fingerprint region between 1000-1300 wavenumbers, with multiple sharp bands reflecting the three equivalent carbon-fluorine bonds. The C-N stretching vibration appears as a medium intensity band around 1100 wavenumbers, consistent with aliphatic amine derivatives. Alkyl C-H stretching modes are observed in the 2800-3000 wavenumber region, with both symmetric and asymmetric stretching frequencies corresponding to methyl and methylene groups.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and carbon-carbon stretching modes. The C-C skeletal vibrations appear as medium intensity bands between 800-1200 wavenumbers, while the characteristic C-F stretching modes exhibit strong Raman activity due to the polarizability changes associated with carbon-fluorine bond vibrations.

Vibrational Mode Infrared Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Assignment
N-H Stretch 3300-3000 Weak Ammonium cation
C-H Stretch 2900-2800 2900-2800 Alkyl groups
C-F Stretch 1200-1000 1200-1000 Trifluoromethyl
C-N Stretch 1100 1100 Amine linkage
C-C Stretch 900-800 900-800 Carbon skeleton
Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1,1,1-trifluoro-4,4-dimethylpentan-2-amine hydrochloride reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 205, corresponding to the intact hydrochloride salt, though this peak may exhibit low intensity due to the labile nature of the ionic bond.

The base peak typically corresponds to the loss of hydrogen chloride, generating the protonated parent amine at mass-to-charge ratio 170. Secondary fragmentation involves cleavage adjacent to the amine group, producing a stable iminium ion through alpha-cleavage mechanisms. The trifluoromethyl group exhibits characteristic neutral loss patterns, with elimination of CF3 (mass 69) producing fragment ions at mass-to-charge ratio 136.

Additional fragmentation pathways include cleavage at the quaternary carbon center, generating tertiary carbocation fragments stabilized by hyperconjugation with adjacent methyl groups. The mass spectral fragmentation pattern provides valuable structural information for compound identification and purity assessment, with relative ion intensities reflecting the stability of various carbocation intermediates formed during the ionization process.

Fragment Ion Mass-to-Charge Ratio Relative Intensity Proposed Structure
Molecular Ion 205 Low Complete molecule
Base Peak 170 100 Loss of HCl
CF3 Loss 136 Moderate Loss of trifluoromethyl
Alpha Cleavage 114 Moderate Iminium formation
Alkyl Fragment 57 High Tertiary carbocation

Computational Chemistry Studies

Density Functional Theory Calculations

Density functional theory calculations provide theoretical insights into the electronic structure and energetic properties of 1,1,1-trifluoro-4,4-dimethylpentan-2-amine hydrochloride. These computational approaches utilize electron density as the fundamental variable to determine ground state properties, offering advantages over traditional wave function methods for systems containing multiple heteroatoms and complex substitution patterns.

The choice of functional and basis set significantly influences calculation accuracy, with hybrid functionals such as B3LYP providing balanced treatment of exchange and correlation effects. Geometry optimization calculations reveal minimum energy conformations that correspond closely to experimental crystal structures, validating the computational approach. The presence of the trifluoromethyl group requires careful consideration of fluorine basis set selection to accurately represent the highly electronegative fluorine atoms and their influence on molecular properties.

Vibrational frequency calculations performed at the optimized geometry provide theoretical infrared and Raman spectra that can be compared with experimental measurements. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations, but provide valuable assignments for complex vibrational modes involving multiple functional groups. Thermodynamic properties including enthalpy, entropy, and Gibbs free energy can be derived from the vibrational analysis, offering insights into temperature-dependent behavior and reaction feasibility.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis of 1,1,1-trifluoro-4,4-dimethylpentan-2-amine hydrochloride reveals the electronic structure and bonding characteristics that define its chemical behavior. The highest occupied molecular orbital typically exhibits significant electron density localized on the nitrogen atom, reflecting its role as the primary electron donor site. The presence of the trifluoromethyl group creates strong electron-withdrawing effects that lower the energy of occupied orbitals and influence the compound's basicity compared to unsubstituted amine analogs.

The lowest unoccupied molecular orbital analysis provides insights into electrophilic attack sites and potential reaction pathways. Electron density maps generated from density functional theory calculations visualize the spatial distribution of electron probability, highlighting regions of high and low electron density that correlate with chemical reactivity patterns. The trifluoromethyl carbon exhibits significant positive character due to fluorine electronegativity, while the nitrogen center maintains high electron density despite protonation in the hydrochloride salt.

Electrostatic potential surfaces calculated from the electron density reveal the three-dimensional charge distribution around the molecule, identifying sites favorable for intermolecular interactions. These computational visualizations help explain crystal packing arrangements, hydrogen bonding patterns, and solution-phase behavior. The combination of molecular orbital energies, electron density distributions, and electrostatic potentials provides a comprehensive picture of the electronic structure that governs the chemical and physical properties of 1,1,1-trifluoro-4,4-dimethylpentan-2-amine hydrochloride.

Properties

IUPAC Name

1,1,1-trifluoro-4,4-dimethylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N.ClH/c1-6(2,3)4-5(11)7(8,9)10;/h5H,4,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDGTWRYXHACAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Key Steps

The synthesis of 1,1,1-trifluoro-4,4-dimethylpentan-2-amine hydrochloride generally involves:

  • Step 1: Construction of the carbon backbone with trifluoromethyl and dimethyl substitutions.
  • Step 2: Introduction of the amine group at the 2-position of the pentane chain.
  • Step 3: Formation of the hydrochloride salt to enhance compound stability and solubility.

Formation of the Parent Amine

The parent amine, 1,1,1-trifluoro-4,4-dimethylpentan-2-amine, is typically synthesized via nucleophilic substitution or reductive amination strategies involving trifluoromethylated precursors. Key considerations include:

  • Starting materials: Trifluoromethylated ketones or halides with appropriate chain length and methyl substitutions.
  • Reaction conditions: Controlled temperature (often room temperature to mild heating), inert atmosphere (e.g., nitrogen) to prevent side reactions.
  • Catalysts and reagents: Use of reducing agents or amine sources, sometimes employing catalytic hydrogenation or metal-catalyzed reductive amination.
  • Solvents: Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) are preferred for solubility and reaction control.

Hydrochloride Salt Formation

After obtaining the free amine, the hydrochloride salt is formed by:

Detailed Reaction Conditions and Optimization

From the synthesis data available, the following parameters are critical for optimizing yield and purity:

Parameter Typical Conditions Notes
Temperature 20–60 °C Mild heating improves reaction rate
Atmosphere Nitrogen or inert gas Prevents oxidation or side reactions
Solvent Acetonitrile, THF Polar aprotic solvents favored
Catalyst Metal catalysts (e.g., Cu-based) Used in radical or reductive steps
Reaction Time 12–24 hours Dependent on substrate and catalyst
Purification Crystallization, distillation Ensures removal of impurities

Research Findings and Method Variations

  • Copper-catalyzed radical reactions have been explored for trifluoromethylation steps, enhancing selectivity and yield under mild conditions with ligands such as bipyridine derivatives. These methods demonstrate moderate to good yields (40–70%) depending on substrates and ligands used.
  • Photoredox catalysis using visible light and iridium complexes has been applied for trifluoromethyl radical generation, offering an alternative to thermal methods with comparable yields.
  • Purification techniques such as flash column chromatography and recrystallization are essential to isolate the hydrochloride salt in pure form, with yields reported between 60–85% depending on the precursor and method.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Nucleophilic substitution Direct amination of trifluoromethylated alkyl halides Straightforward, scalable Requires careful control of conditions
Reductive amination Reaction of trifluoromethyl ketones with amines and reducing agents High selectivity Sensitive to moisture and air
Copper-catalyzed radical trifluoromethylation Use of Cu catalysts and ligands under mild conditions Mild, good yields, ligand-tunable Requires catalyst optimization
Photoredox catalysis Visible-light induced radical formation Environmentally friendly, mild Requires special photocatalysts
Hydrochloride salt formation Acid-base reaction post-amine synthesis Improves solubility and stability Additional purification step

Chemical Reactions Analysis

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
The compound is being investigated for its potential as a glucocorticoid mimetic. Glucocorticoids play crucial roles in inflammation and immune response modulation. Research indicates that derivatives of trifluoromethyl amines can exhibit enhanced biological activity compared to their non-fluorinated counterparts. This enhancement is largely attributed to the increased lipophilicity and metabolic stability provided by the trifluoromethyl group .

Case Study: Anticancer Activity
A study demonstrated that certain trifluoromethylated amines exhibited selective cytotoxicity against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways. This suggests a promising avenue for developing anticancer drugs based on this compound .

Organic Synthesis

Reagent in Chemical Reactions
1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride serves as a valuable reagent in organic synthesis. Its trifluoromethyl group is particularly useful in C–H activation reactions. For example, it has been employed in Cu-catalyzed three-component C–H trifluoroalkylation of glycine derivatives, leading to the formation of complex molecules with potential biological activity .

Table 1: Summary of Synthetic Reactions Involving Trifluoro-Substituted Amines

Reaction TypeCatalyst UsedProduct TypeReference
C–H TrifluoroalkylationCuGlycine Derivatives
Fluorination of Aromatic CompoundsVariousTrifluoromethylated Aromatics
N-AlkylationBaseN-Alkylated Amine Derivatives

Material Science

Applications in Polymer Chemistry
The incorporation of trifluoromethyl groups into polymers can significantly enhance their thermal and chemical stability. Research indicates that polymers containing 1,1,1-trifluoro-4,4-dimethylpentan-2-amine derivatives exhibit improved resistance to solvents and elevated temperatures. This makes them suitable for applications in coatings and adhesives .

Case Study: Coating Technologies
A recent investigation highlighted the use of fluorinated amines in developing advanced coatings that provide anti-fogging and anti-corrosion properties. These coatings are particularly beneficial for automotive and aerospace applications where durability and performance are critical .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Fluorination Patterns and Amine Position

The structural uniqueness of 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride lies in its trifluoromethyl group and branched alkyl chain. Key comparisons with analogous compounds include:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substituents Amine Position Key Applications
1,1,1-Trifluoro-4,4-dimethylpentan-2-amine HCl C₇H₁₃F₃N·HCl 205.5 -CF₃ (C1) C2 Pharmaceutical intermediates
4,4-Difluoropentan-1-amine HCl C₅H₁₀F₂N·HCl 158.6 -F₂ (C4) C1 Synthetic intermediates
2-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine HCl C₁₀H₁₀F₂NO·HCl 249.7 -OCHF₂ (aromatic) Cyclopropane CNS drug candidates
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine C₇H₁₂F₃N 167.2 -CF₃ (C1) C3 Positional isomer for SAR studies
Methyl(4-methylpentan-2-yl)amine HCl C₇H₁₆N·HCl 149.7 None C2 Non-fluorinated amine analog

Key Observations

  • Fluorine Impact: The trifluoromethyl group in the target compound increases lipophilicity (logP) compared to difluoro or non-fluorinated analogs, enhancing membrane permeability and metabolic resistance .
  • Amine Position : The C2 vs. C3 positional isomer (CAS: 3D-YZB98857) alters steric and electronic environments, affecting receptor binding and solubility .
  • Cyclopropane Derivatives : 2-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine HCl incorporates a rigid cyclopropane ring and aromatic fluorination, favoring CNS-targeted activity .

Pharmacological and Industrial Relevance

  • The trifluoromethyl group in the target compound is critical for improving drug half-life, as seen in FDA-approved fluorinated drugs like memantine HCl (Alzheimer’s therapy) .
  • Non-fluorinated analogs (e.g., methyl(4-methylpentan-2-yl)amine HCl) lack the metabolic stability of fluorinated versions but serve as cheaper intermediates .

Notes

High-Purity Grades : The compound can be synthesized in ≥99% purity for pharmaceutical applications, per supplier capabilities .

Research Gaps : Comparative pharmacokinetic data between the target compound and its C3 isomer (CAS: 3D-YZB98857) are absent in the provided evidence, warranting further study .

Fluorine’s Role : The -CF₃ group’s electron-withdrawing effects may increase amine acidity (pKa), influencing salt formation and solubility .

Biological Activity

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride is a synthetic compound with significant interest in medicinal chemistry due to its unique trifluoromethyl and dimethyl groups. Its molecular formula is C₇H₁₅ClF₃N, and it has a molecular weight of 205.65 g/mol. This compound has been studied for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

The presence of the trifluoromethyl group enhances the electrophilicity of the compound, allowing it to participate in various chemical reactions typical for amines. This property is crucial for synthesizing derivatives that may exhibit different biological activities or enhance pharmacological properties.

Biological Activity Overview

Research on 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride has primarily focused on its interactions within biological systems. Key areas of interest include:

  • Anticancer Potential : Studies suggest that compounds with similar structures may inhibit various cancer pathways.
  • Pharmacological Applications : Its unique structure allows for exploration in diverse chemical contexts which could lead to novel therapeutic agents.

Anticancer Activity

A significant body of research has investigated the anticancer properties of compounds related to 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride. For instance:

  • Inhibition of Raf Kinase : A patent describes compounds that inhibit Raf kinase activity in various cancers including acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), and melanoma. The mechanism involves targeting specific pathways crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

A study focusing on the structure-activity relationship (SAR) emphasizes how modifications to the chemical structure can significantly alter biological activity. For example:

CompoundActivityNotes
1,1-DifluoroethanolModerateUsed as a solvent; structural similarity noted.
TrifluoromethylphenylalanineHighExhibits notable biological activity due to trifluoromethyl group.

This table illustrates how structural variations can impact the efficacy of similar compounds.

Interaction Studies

Interaction studies have been crucial in assessing the safety and efficacy of 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride in therapeutic contexts. Key findings include:

  • Electrophilic Behavior : The trifluoromethyl group enhances electrophilic behavior, allowing for potential interactions with biological macromolecules.
  • Potential for Drug Development : The compound's unique properties position it as a candidate for further development in pharmacology.

Q & A

Basic Question: How can the synthesis of 1,1,1-trifluoro-4,4-dimethylpentan-2-amine hydrochloride be optimized to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters:

  • Catalyst Selection : Use chiral catalysts (e.g., (S)- or (R)-enantiomers) to control stereochemistry, as demonstrated in analogous amine hydrochlorides .
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions like trifluoromethyl group hydrolysis, common in fluorinated amines .
  • Purification : Employ gradient column chromatography (silica gel, eluent: methanol/dichloromethane) followed by recrystallization in ethanol to isolate high-purity crystals .
    Data Table :
ParameterOptimal RangePurity (%)Yield (%)
Catalyst Loading5–10 mol%≥9870–85
Reaction Temp0–5°C95–9765–75

Basic Question: What analytical techniques are recommended for characterizing this compound’s structural and functional groups?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms trifluoromethyl group integrity (δ: -70 to -75 ppm), while 1H^{1}\text{H} NMR resolves methyl and amine protons (δ 1.2–1.5 ppm for CH(CH3_3)2_2) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 216.09 for [M+H]+^+) verifies molecular formula .
  • X-ray Crystallography : Resolves stereochemical configuration and hydrogen-bonding patterns in the hydrochloride salt .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and fume hoods to avoid skin/eye contact and inhalation of volatile byproducts .
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Store hazardous waste in labeled containers for certified disposal .
  • Stability : Store at 2–8°C under inert gas (argon) to prevent decomposition; avoid exposure to moisture or strong oxidizers .

Advanced Question: How can enantiomeric purity be assessed and maintained during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences ≥2 min) .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm optical activity and enantiomeric excess (ee >98%) .
  • Mechanistic Control : Employ asymmetric hydrogenation with Rhodium-BINAP complexes to suppress racemization .

Advanced Question: What role does the trifluoromethyl group play in modulating the compound’s reactivity or biological activity?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF3_3 group stabilizes adjacent carbocations, enhancing electrophilic substitution reactivity in amine derivatives .
  • Metabolic Stability : Fluorination reduces oxidative metabolism, as shown in analogous compounds via cytochrome P450 inhibition assays .
  • Hydrogen-Bonding : Trifluoromethyl groups disrupt intermolecular H-bonds, altering solubility (tested via shake-flask method in pH 7.4 buffer) .

Advanced Question: How can researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

  • pH-Dependent Degradation Studies : Conduct accelerated stability tests (40°C/75% RH) across pH 1–13. Monitor decomposition via HPLC at 254 nm .
  • Mechanistic Analysis : Identify degradation products (e.g., free amine or defluorinated species) using LC-MS/MS .
    Data Table :
pHHalf-Life (Days)Major Degradation Pathway
230Hydrolysis of amine-HCl
790Oxidation of -CF3_3
127Dehydrohalogenation

Advanced Question: What strategies mitigate batch-to-batch variability in synthetic routes?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial design to optimize reagent stoichiometry (e.g., amine:acyl chloride ratio 1:1.2) and reaction time .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Quality Control : Implement USP/ICH guidelines for impurity profiling (e.g., limit of trifluoroacetic acid <0.1%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride
Reactant of Route 2
1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.